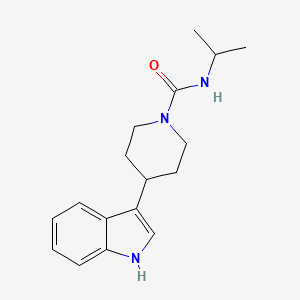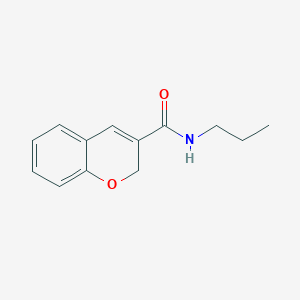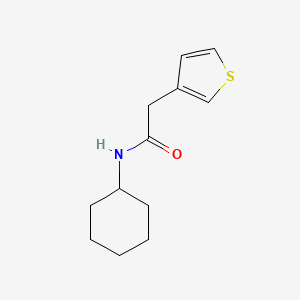
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research. It is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been used in various studies to investigate the mechanisms of NMDA receptor function and its involvement in various physiological and pathological conditions.
Mechanism of Action
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide acts as a positive allosteric modulator of the NMDA receptor. It binds to a specific site on the receptor that is distinct from the glutamate binding site and enhances the activity of the receptor in response to glutamate binding. This results in increased calcium influx and activation of downstream signaling pathways that are important for neuronal function and plasticity.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide has been shown to enhance NMDA receptor function in various brain regions, including the hippocampus, cortex, and spinal cord. It has been shown to enhance synaptic plasticity, learning and memory processes, and pain perception. It has also been implicated in the development of addiction and the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide in lab experiments is its specificity for the NMDA receptor, which allows for selective modulation of this receptor without affecting other glutamate receptors. Another advantage is its relatively high potency, which allows for small concentrations to be used in experiments. However, one limitation is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide. One area of interest is the development of more selective and potent modulators of the NMDA receptor that can be used in clinical settings. Another area of interest is the investigation of the role of N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide in the pathogenesis of neurodegenerative diseases and the development of potential therapeutic strategies. Additionally, further research is needed to elucidate the precise mechanisms of N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide's action on the NMDA receptor and its downstream signaling pathways.
Synthesis Methods
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide can be synthesized by reacting 5-tert-butyl-2-methylpyrazole-3-carboxylic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide.
Scientific Research Applications
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide has been widely used in scientific research to investigate the mechanisms of NMDA receptor function and its involvement in various physiological and pathological conditions. It has been used in studies related to synaptic plasticity, learning and memory, pain perception, addiction, and neurodegenerative diseases.
properties
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-14(2,3)11-9-12(17(4)16-11)15-13(18)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDUQEKUZMPYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)



![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)
